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molecular formula C8H8ClNO2 B8582026 N-Chloro-4-methoxybenzamide CAS No. 33349-24-5

N-Chloro-4-methoxybenzamide

Cat. No. B8582026
M. Wt: 185.61 g/mol
InChI Key: FQLVVVLATWNWKR-UHFFFAOYSA-N
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Patent
US05498619

Procedure details

Dissolved in 65 ml of dimethylformamide were 6.5 g (43 mmol) of 4-methoxybenzaldoxime, followed by the gradual addition of 6.3 g (47 mmol) of N-chlorosuccinimide at room temperature. After the resultant mixture was stirred for 3 hours, 300 ml of water were added to the reaction mixture. The mixture thus formed was extracted with ethyl ether. The ether layer was washed with saturated saline and then dried over anhydrous magnesium sulfate. The solvent was distilled off, whereby 4-methoxybenzhydroxamic acid chloride was obtained.
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
6.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
reactant
Reaction Step Four
Quantity
65 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1C=CC(C=NO)=[CH:5][CH:4]=1.[Cl:12][N:13]1[C:17](=[O:18])[CH2:16][CH2:15][C:14]1=O.O>CN(C)C=O>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:16]([C:17]([NH:13][Cl:12])=[O:18])=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
6.5 g
Type
reactant
Smiles
COC1=CC=C(C=NO)C=C1
Step Two
Name
Quantity
6.3 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
300 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
65 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture thus formed
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl ether
WASH
Type
WASH
Details
The ether layer was washed with saturated saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C(=O)NCl)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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